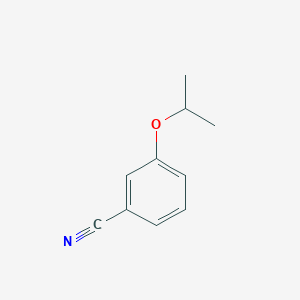

3-(Propan-2-yloxy)benzonitrile

Description

BenchChem offers high-quality 3-(Propan-2-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propan-2-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCWSBVVRRERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Propan-2-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Benzonitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzonitrile moiety stands as a privileged scaffold. Its unique electronic properties, metabolic stability, and capacity for diverse chemical transformations have cemented its role as a cornerstone in the synthesis of novel therapeutics and functional materials.[1] This guide focuses on a specific derivative, 3-(Propan-2-yloxy)benzonitrile (also known as 3-isopropoxybenzonitrile), a molecule that combines the reactivity of the nitrile group with the steric and electronic influence of a meta-substituted isopropoxy group.

This document serves as an in-depth technical resource, providing a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Propan-2-yloxy)benzonitrile. By synthesizing established chemical principles with data from analogous structures, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. The key physicochemical properties of 3-(Propan-2-yloxy)benzonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| IUPAC Name | 3-(propan-2-yloxy)benzonitrile | [2] |

| CAS Number | 363185-45-9 | [2] |

| Predicted XLogP3 | 2.2 | [2] |

| Predicted Boiling Point | 248.3 ± 23.0 °C | Inferred from similar compounds |

Synthesis and Purification: A Practical Approach

The most logical and widely employed method for the synthesis of 3-(Propan-2-yloxy)benzonitrile is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4] In this case, the synthesis proceeds by the reaction of 3-hydroxybenzonitrile with an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

Reaction Mechanism and Rationale

The Williamson ether synthesis is a cornerstone of organic synthesis due to its reliability and broad substrate scope. The reaction proceeds in two conceptual steps:

-

Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

3-Hydroxybenzonitrile

-

2-Bromopropane (or 2-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10-20 mL per gram of 3-hydroxybenzonitrile).

-

Addition of Alkylating Agent: While stirring, add 2-bromopropane (1.2-1.5 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 3-(Propan-2-yloxy)benzonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6] Alternatively, vacuum distillation may be employed.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for 3-(Propan-2-yloxy)benzonitrile are not widely published, the expected spectral data can be predicted based on the known effects of the functional groups and comparison with analogous structures.[3][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating isopropoxy group.[2][7]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | - |

| Isopropyl CH | 4.6 - 4.8 | Septet | ~6.0 |

| Isopropyl CH₃ | ~1.3 | Doublet | ~6.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The nitrile carbon is expected to appear in the downfield region.[6][8]

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 118 - 120 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-CN | 112 - 114 |

| Aromatic CH | 115 - 130 |

| Isopropyl CH | 70 - 72 |

| Isopropyl CH₃ | 21 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ether functional groups, as well as the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N stretch | 2220 - 2240 | Strong, sharp |

| C-O-C stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the ether bond.[9]

Chemical Reactivity

The chemical reactivity of 3-(Propan-2-yloxy)benzonitrile is primarily dictated by the nitrile group and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(propan-2-yloxy)benzoic acid) via an intermediate amide.

-

Reduction: The nitrile group can be reduced to a primary amine ( (3-(propan-2-yloxy)phenyl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.

Reactions of the Aromatic Ring

The isopropoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution, while the nitrile group is a meta-directing and deactivating group. The overall directing effect will be a combination of these two influences, likely leading to substitution at the positions ortho and para to the isopropoxy group.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological studies on 3-(Propan-2-yloxy)benzonitrile are not extensively reported, the broader class of substituted benzonitriles has significant applications in drug discovery.[4] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.

The 3-alkoxybenzonitrile scaffold is present in a variety of biologically active molecules, and derivatives have been investigated for their potential as:

-

Enzyme inhibitors: The nitrile group can interact with active sites of enzymes.

-

Antimicrobial agents: Benzonitrile derivatives have shown promise as antibacterial and antifungal compounds.[4]

-

Anticancer agents: The benzonitrile scaffold is found in several anticancer drugs and experimental therapeutics.

The lipophilicity and steric bulk of the isopropyl group in 3-(Propan-2-yloxy)benzonitrile can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[4]

Safety and Handling

Based on the GHS classification for 3-(Propan-2-yloxy)benzonitrile, the compound is considered hazardous.[2]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Propan-2-yloxy)benzonitrile is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Williamson ether reaction is straightforward, and its chemical properties, dominated by the nitrile group and the substituted aromatic ring, offer numerous avenues for further functionalization. While specific biological data for this compound is limited in the public domain, the broader importance of the benzonitrile scaffold in drug discovery suggests that 3-(Propan-2-yloxy)benzonitrile and its derivatives are valuable tools for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this compound in their future work.

References

-

International Journal for Pharmaceutical Research Scholars (IJPRS). V-5, I-4, 2016. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

PubChem. 3-(Propan-2-yloxy)benzonitrile. [Link]

-

Chemical shifts. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

1H NMR Chemical Shift - Oregon State University. [Link]

-

Williamson Ether Synthesis - Utah Tech University. [Link]

-

PubChemLite. 3-(propan-2-yloxy)benzonitrile (C10H11NO). [Link]

-

3-(PROPARGYLOXY)-BENZONITRILE - Optional[13C NMR] - Chemical Shifts. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

IR Chart. [Link]

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. PubChemLite - 3-(propan-2-yloxy)benzonitrile (C10H11NO) [pubchemlite.lcsb.uni.lu]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-(Propan-2-yloxy)benzonitrile (CAS: 363185-45-9)

For Researchers, Scientists, and Drug Development Professionals

3-(Propan-2-yloxy)benzonitrile, identified by its CAS number 363185-45-9, is an aromatic ether and nitrile compound that serves as a valuable intermediate in modern organic synthesis.[1] While not a final product in itself, its unique combination of a benzonitrile core and an isopropoxy substituent makes it a strategic building block for constructing more complex molecules.[2][3] The benzonitrile moiety is a well-established pharmacophore and a versatile synthetic handle, found in numerous FDA-approved pharmaceuticals targeting a wide array of diseases.[4][5] The addition of the isopropoxy group modifies the electronic and lipophilic properties of the scaffold, offering chemists a tool to fine-tune the characteristics of target molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, properties, potential applications, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Structural Characteristics

A clear understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and computed properties for 3-(Propan-2-yloxy)benzonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(propan-2-yloxy)benzonitrile | [6] |

| CAS Number | 363185-45-9 | [6] |

| Molecular Formula | C₁₀H₁₁NO | [6] |

| Molecular Weight | 161.20 g/mol | [6] |

| Monoisotopic Mass | 161.084063974 Da | [6] |

| Boiling Point | 248.3 ± 23.0 °C (Predicted) | [7] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [7] |

| XLogP | 2.2 | [6] |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C#N | [6] |

| InChIKey | OYUCWSBVVRRERP-UHFFFAOYSA-N | [6] |

Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely employed method for preparing alkyl aryl ethers like 3-(Propan-2-yloxy)benzonitrile is the Williamson ether synthesis.[8][9] This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9][10]

Reaction Mechanism and Rationale

The synthesis involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzonitrile is deprotonated by a suitable base to form a nucleophilic phenoxide ion. The choice of base is critical; for aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and cost-effective.[10] Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane). This Sₙ2 displacement of the halide leaving group forms the desired ether linkage.[9][11] The reaction is best performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.[10]

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[10][11] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq).[12][13]

-

Add a suitable polar aprotic solvent, such as acetone or DMF (approx. 5-10 mL per gram of 3-hydroxybenzonitrile).

-

Add a powdered, anhydrous base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The use of a slight excess ensures complete deprotonation of the phenol.

-

-

Addition of Electrophile:

-

While stirring the suspension, add the isopropylating agent, such as 2-bromopropane or 2-iodopropane (1.1-1.3 eq), dropwise at room temperature. An iodide salt (e.g., KI) can be added as a catalyst if using a less reactive alkyl halide.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the 3-hydroxybenzonitrile starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid base and wash it with a small amount of the reaction solvent or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine to remove any remaining base and salts.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 3-(Propan-2-yloxy)benzonitrile.

-

Applications in Research and Drug Development

3-(Propan-2-yloxy)benzonitrile is a classic example of a "building block" in chemical synthesis.[2][14] Its value lies in the strategic placement of its functional groups, which allows for further elaboration into more complex target molecules.

Caption: Role as an intermediate in synthesis.

-

Medicinal Chemistry Scaffold: The benzonitrile unit is a privileged structure in drug design.[4] The nitrile group is a weak hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups like aldehydes or ketones.[4] Its inclusion in a molecule can enhance binding affinity to biological targets. Nitrile-containing compounds have been successfully developed as anticancer, antiviral, and antifungal agents.[4][5][15]

-

Modulation of Physicochemical Properties: The isopropoxy group increases the lipophilicity of the molecule compared to its parent phenol. This is a critical parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Handle for Further Reactions: The nitrile group can be readily transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for a wide range of subsequent chemical modifications.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data would be expected from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the protons on the aromatic ring. |

| ¹³C NMR | Resonances for the two unique carbons of the isopropyl group, the aromatic carbons (including the carbon attached to the ether oxygen and the carbon of the nitrile group), and the nitrile carbon (C≡N) itself, which typically appears around 118-120 ppm.[16] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and a C-O-C ether stretching band (approx. 1200-1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z 161. Predicted adducts include [M+H]⁺ at m/z 162.09 and [M+Na]⁺ at m/z 184.07.[17] |

Safety, Handling, and Storage

3-(Propan-2-yloxy)benzonitrile is classified with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Classification[6]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)[18][19][20]

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage[21]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

For long-term storage, temperatures of -20°C are recommended to ensure stability.[18]

Conclusion

3-(Propan-2-yloxy)benzonitrile (CAS 363185-45-9) represents a quintessential synthetic building block whose utility is derived from its straightforward synthesis and versatile functional groups. The well-established Williamson ether synthesis provides a reliable route for its preparation from readily available starting materials. For researchers in drug discovery and materials science, this compound offers a valuable scaffold, combining the proven utility of the benzonitrile moiety with the property-modulating effects of the isopropoxy group. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.

References

- Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications Source: ACS Publications URL

- Title: Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis | Books Gateway Source: Books Gateway URL

- Title: Williamson Ether Synthesis - J&K Scientific LLC Source: J&K Scientific LLC URL

- Title: Technical Support Center: Williamson Ether Synthesis for Aryl Ethers - Benchchem Source: Benchchem URL

- Title: 3-(Propan-2-yloxy)

- Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL

- Title: 3-(Propan-2-yl)

- Title: Benzonitrile, 3-(2-propynyloxy)- (9CI)

- Title: Application Notes and Protocols for 3-Hydroxy-2-isopropylbenzonitrile - Benchchem Source: Benchchem URL

- Title: 3-(propan-2-yl)

- Title: 3-(propan-2-yloxy)

- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Source: KISHIDA CHEMICAL CO., LTD.

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: 3-(propan-2-yloxy)benzonitrile (C10H11NO)

- Title: 3-methoxy-4-(propan-2-yloxy)

- Title: 363185-45-9(3-isopropoxybenzonitrile)

- Title: Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem Source: Benchchem URL

- Title: 3-(PROPARGYLOXY)

- Title: 363185-45-9|3-(propan-2-yloxy)

- Title: Chemistry Building Blocks | Large Range to Buy Online - Ossila Source: Ossila URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Building Blocks - Frontier Specialty Chemicals Source: Frontier Specialty Chemicals URL

- Title: US3567758A - Preparation of hydroxybenzonitriles - Google Patents Source: Google Patents URL

- Title: Glutaronitrile, 3-hydroxy - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Benzonitrile, 3-hydroxy- - the NIST WebBook Source: NIST WebBook URL

- Title: CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents Source: Google Patents URL

- Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry URL

- Title: Organic Building Blocks & Acids Supplier - Apollo Scientific Source: Apollo Scientific URL

- Title: Fluorinated building blocks - Apollo Scientific Source: Apollo Scientific URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Propan-2-yloxy)benzonitrile | C10H11NO | CID 22344016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 363185-45-9 CAS MSDS (3-isopropoxybenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 14. ossila.com [ossila.com]

- 15. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 16. spectrabase.com [spectrabase.com]

- 17. PubChemLite - 3-(propan-2-yloxy)benzonitrile (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 18. 363185-45-9|3-(propan-2-yloxy)benzonitrile|3-(propan-2-yloxy)benzonitrile|-范德生物科技公司 [bio-fount.com]

Spectroscopic Unveiling of 3-(Propan-2-yloxy)benzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Propan-2-yloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations that enable robust structural elucidation and quality control.

Introduction: The Molecular Blueprint

3-(Propan-2-yloxy)benzonitrile, also known as 3-isopropoxybenzonitrile, possesses a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1]. Its structure, featuring a benzonitrile core with an isopropoxy substituent at the meta position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic pathways. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed interpretation grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-(Propan-2-yloxy)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the nitrile and isopropoxy groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | t, J = 7.8 Hz | 1H | H-5 |

| ~7.25 | ddd, J = 7.8, 2.0, 1.0 Hz | 1H | H-6 |

| ~7.15 | t, J = 2.0 Hz | 1H | H-2 |

| ~7.05 | ddd, J = 8.0, 2.5, 1.0 Hz | 1H | H-4 |

| ~4.65 | sept, J = 6.0 Hz | 1H | CH (isopropoxy) |

| ~1.35 | d, J = 6.0 Hz | 6H | CH₃ (isopropoxy) |

Interpretation and Causality:

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the isopropoxy group influence the shielding of these protons. The proton at position 5 (H-5), situated between the two substituents, is expected to be a triplet. The other aromatic protons will exhibit more complex splitting patterns (doublet of doublets of doublets) due to coupling with their neighbors.

-

Aliphatic Region (δ 1.3-4.7 ppm): The isopropoxy group gives rise to two signals. The methine proton (CH) is expected to appear as a septet around δ 4.65 ppm due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are diastereotopic and will appear as a doublet around δ 1.35 ppm, integrating to six protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 500 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C-3 (C-O) |

| ~130.0 | C-5 |

| ~124.0 | C-6 |

| ~119.0 | C-1 (C-CN) |

| ~118.5 | CN |

| ~117.0 | C-2 |

| ~115.5 | C-4 |

| ~71.0 | CH (isopropoxy) |

| ~22.0 | CH₃ (isopropoxy) |

Interpretation and Causality:

-

Aromatic Carbons (δ 110-160 ppm): The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the oxygen (C-3) will be the most downfield-shifted due to the deshielding effect of the electronegative oxygen atom. The carbon bearing the nitrile group (C-1) and the nitrile carbon itself (CN) will also have characteristic chemical shifts.

-

Aliphatic Carbons (δ 20-75 ppm): The methine carbon (CH) of the isopropoxy group is expected around δ 71.0 ppm, while the two equivalent methyl carbons (CH₃) will appear as a single peak around δ 22.0 ppm. The chemical shifts of these carbons are consistent with a typical isopropoxy group attached to an aromatic ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2930 | C-H stretch (aliphatic) | Medium-Strong |

| ~2230-2220 | C≡N stretch (nitrile) | Strong, Sharp |

| ~1600, 1580, 1480 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1250-1200 | C-O stretch (aryl ether) | Strong |

Interpretation and Causality:

-

Nitrile Stretch (2230-2220 cm⁻¹): The most characteristic peak in the IR spectrum of 3-(Propan-2-yloxy)benzonitrile is the strong, sharp absorption due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. The position of this band is a reliable indicator of the presence of a nitrile functional group[2].

-

Aryl Ether Stretch (1250-1200 cm⁻¹): A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected in this region.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropoxy group (below 3000 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A rapid and convenient method for obtaining an IR spectrum of a liquid sample is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is recorded.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 119 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 103 | [C₇H₅N]⁺ |

| 91 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality of Fragmentation:

-

Molecular Ion Peak ([M]⁺, m/z 161): The peak corresponding to the intact molecule with one electron removed will be observed at an m/z of 161. The intensity of this peak can vary depending on the stability of the molecular ion.

-

Loss of a Methyl Group ([M - CH₃]⁺, m/z 146): Fragmentation of the isopropoxy group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 146.

-

McLafferty Rearrangement ([M - C₃H₆]⁺, m/z 119): A common fragmentation pathway for ethers is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the oxygen atom, followed by the elimination of a neutral alkene (propene in this case). This would result in a prominent peak at m/z 119, corresponding to the 3-hydroxybenzonitrile radical cation.

-

Other Fragments: Further fragmentation of the aromatic ring can lead to the formation of ions such as the benzonitrile radical cation (m/z 103), the phenoxy cation (m/z 91), and the phenyl cation (m/z 77).

Caption: Predicted fragmentation of 3-(Propan-2-yloxy)benzonitrile.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a detailed and self-validating spectroscopic profile of 3-(Propan-2-yloxy)benzonitrile. The predicted data, supported by the analysis of closely related compounds and fundamental spectroscopic principles, offers a robust framework for the identification and characterization of this important chemical intermediate. This guide serves as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling them to confidently interpret the analytical data and ensure the quality of their materials.

References

-

PubChem. 3-(Propan-2-yloxy)benzonitrile. National Center for Biotechnology Information. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

NIST. Benzonitrile, 3-hydroxy-. National Institute of Standards and Technology. [Link]

-

Chemguide. Fragmentation patterns in mass spectra. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST. Benzonitrile. National Institute of Standards and Technology. [Link]

Sources

Synthesis of 3-(Propan-2-yloxy)benzonitrile from 3-hydroxybenzonitrile

An In-depth Examination of the Williamson Ether Synthesis for the Preparation of a Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Propan-2-yloxy)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for the formation of ethers. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, and discuss critical process parameters, safety considerations, and purification strategies. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction: The Significance of 3-(Propan-2-yloxy)benzonitrile

3-(Propan-2-yloxy)benzonitrile, also known as 3-isopropoxybenzonitrile, is a key building block in the synthesis of a variety of complex organic molecules.[1] Its structure, featuring a benzonitrile core functionalized with an isopropoxy group, makes it a versatile precursor for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, while the ether linkage provides stability and influences the molecule's overall lipophilicity. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and widely used methods for preparing both symmetrical and asymmetrical ethers.[2][3] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism.[4] This guide will focus on the application of this classic reaction to the specific synthesis of 3-(Propan-2-yloxy)benzonitrile from 3-hydroxybenzonitrile.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 3-(Propan-2-yloxy)benzonitrile from 3-hydroxybenzonitrile via the Williamson ether synthesis is a two-step process occurring in a single pot.

Step 1: Deprotonation of 3-Hydroxybenzonitrile

The first step involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzonitrile to form a more nucleophilic phenoxide ion.[5] This is typically achieved using a suitable base. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are often preferred for the synthesis of aryl ethers due to their lower cost, ease of handling, and effectiveness.[6] The carbonate ion, in the presence of trace water, can generate hydroxide ions, which are sufficiently basic to deprotonate the phenol.[7][8]

Step 2: Nucleophilic Substitution (SN2)

The resulting 3-cyanophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, a propan-2-yl halide (e.g., 2-bromopropane or 2-iodopropane). This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4] The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the desired ether linkage.[2] For a successful SN2 reaction, the alkyl halide should ideally be primary or secondary. Tertiary alkyl halides are prone to elimination reactions (E2) as a major side reaction.[4][6]

The overall reaction is illustrated below:

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of 3-(Propan-2-yloxy)benzonitrile. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3-Hydroxybenzonitrile | 119.12 | 873-62-1 | ≥98% |

| 2-Bromopropane | 122.99 | 75-26-3 | ≥99% |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | ≥99% |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Brine (Saturated NaCl solution) | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | ≥97% |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the 3-hydroxybenzonitrile. A concentration of 0.5 M is a good starting point. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).[9] The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[9]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10] Alternatively, for larger scales, vacuum distillation can be employed.[11]

Process Optimization and Key Parameters

The success of the synthesis of 3-(Propan-2-yloxy)benzonitrile relies on the careful control of several key parameters.

| Parameter | Recommended Range/Condition | Rationale |

| Base | Potassium Carbonate (1.5 eq) | A mild and effective base for phenoxide formation.[9] Using an excess ensures complete deprotonation. |

| Alkylating Agent | 2-Bromopropane (1.1-1.2 eq) | A slight excess drives the reaction to completion. 2-Iodopropane can also be used and may be more reactive. |

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that facilitate the SN2 reaction by solvating the cation but not the nucleophile.[2] |

| Temperature | 70-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[9] |

| Reaction Time | 2-4 hours | Should be monitored by TLC to ensure completion and avoid potential side reactions. |

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 3-(Propan-2-yloxy)benzonitrile.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3-Hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[12]

-

2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Potassium Carbonate: Causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of 3-(Propan-2-yloxy)benzonitrile from 3-hydroxybenzonitrile. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The protocol outlined in this guide, coupled with a thorough understanding of the underlying reaction mechanism, offers a solid foundation for researchers and professionals in the field of organic synthesis.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Propan-2-yloxy)benzonitrile. Retrieved from [Link]

-

ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.

-

Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Propan-2-yl)benzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(propan-2-yloxy)propanenitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(propan-2-yloxy)benzonitrile (C10H11NO). Retrieved from [Link]

- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

Sources

- 1. 3-(propan-2-yloxy)propanenitrile [myskinrecipes.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-(Propan-2-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 3-(Propan-2-yloxy)benzonitrile, a versatile intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights into the key transformations of this functional group. We will explore the electronic and steric influences of the meta-isopropoxy substituent on the reactivity of the nitrile moiety, detailing validated protocols for its hydrolysis, reduction, and participation in cycloaddition reactions. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to effectively utilize and modify these transformations in their synthetic endeavors.

Introduction: The Chemical Landscape of 3-(Propan-2-yloxy)benzonitrile

3-(Propan-2-yloxy)benzonitrile, also known as 3-isopropoxybenzonitrile, is an aromatic nitrile featuring an isopropoxy group at the meta-position of the benzene ring. The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry, characterized by its linear geometry, strong dipole moment, and the electrophilic nature of the carbon atom.[1] Its reactivity is significantly modulated by the electronic effects of substituents on the aromatic ring.

The isopropoxy group at the meta-position exerts a dual electronic influence: a +R (resonance) or +M (mesomeric) effect, donating electron density to the aromatic ring through its lone pair of electrons on the oxygen atom, and a -I (inductive) effect, withdrawing electron density due to the electronegativity of the oxygen atom. For a meta-substituent, the resonance effect is generally weaker compared to the ortho and para positions. The Hammett substituent constant (σ) for a meta-methoxy group is +0.12, indicating a slight electron-withdrawing character.[2] The value for the meta-isopropoxy group is expected to be similar, suggesting a modest deactivation of the nitrile carbon towards nucleophilic attack compared to unsubstituted benzonitrile.

This guide will delve into the practical implications of these electronic effects on the three major classes of nitrile reactions: hydrolysis, reduction, and cycloaddition.

Synthesis and Characterization of 3-(Propan-2-yloxy)benzonitrile

A common and efficient method for the synthesis of 3-(Propan-2-yloxy)benzonitrile is the Williamson ether synthesis from 3-cyanophenol and 2-bromopropane.

Synthetic Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-cyanophenol (1.0 eq) in acetone or DMF (10 vol), add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).

-

Heating: Heat the reaction mixture to reflux (for acetone) or to 80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 vol) and wash with water (2 x 10 vol) and brine (1 x 10 vol).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(Propan-2-yloxy)benzonitrile as a colorless oil.

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 4.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂), 1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158.5 (C-O), 130.0, 124.0, 122.0, 119.0 (Ar-C), 118.5 (C≡N), 113.0 (Ar-C), 71.0 (-OCH(CH₃)₂), 22.0 (-OCH(CH₃)₂).

-

FTIR (neat, cm⁻¹): ~2230 (C≡N stretch), ~1250 (Ar-O-C stretch).

Reactivity of the Nitrile Group

The reactivity of the nitrile group is dominated by the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles. The subsequent transformations lead to a variety of valuable functional groups.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, which can be catalyzed by either acid or base.[3]

Mechanism Overview (Base-Catalyzed):

The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by protonation to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid.

Workflow for Base-Catalyzed Hydrolysis:

Caption: Workflow for the base-catalyzed hydrolysis of 3-(Propan-2-yloxy)benzonitrile.

Detailed Experimental Protocol (Base-Catalyzed Hydrolysis): [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(Propan-2-yloxy)benzonitrile (1.0 eq) in ethanol (10 vol).

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (5.0 eq).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with water (10 vol) and wash with diethyl ether (2 x 10 vol) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The product, 3-(Propan-2-yloxy)benzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Table 1: Comparison of Hydrolysis Conditions

| Catalyst | Conditions | Product | Yield | Reference |

| NaOH | 10% aq. soln., EtOH, reflux | Carboxylic Acid | High | [3] |

| H₂SO₄ | 50% aq. soln., reflux | Carboxylic Acid | High | General Knowledge |

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]

Mechanism Overview (LiAlH₄ Reduction):

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine.

Workflow for LiAlH₄ Reduction:

Caption: Workflow for the LiAlH₄ reduction of 3-(Propan-2-yloxy)benzonitrile.

Detailed Experimental Protocol (LiAlH₄ Reduction):

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at 0 °C under an inert atmosphere, add a solution of 3-(Propan-2-yloxy)benzonitrile (1.0 eq) in anhydrous THF (5 vol) dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL) dropwise, where x is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford (3-(Propan-2-yloxy)phenyl)methanamine.

Table 2: Comparison of Reduction Methods

| Reagent | Conditions | Product | Selectivity | Reference |

| LiAlH₄ | Anhydrous THF, 0 °C to rt | Primary Amine | High | [4] |

| H₂/Raney Ni | High pressure, elevated temp. | Primary Amine | Can lead to secondary amine formation | General Knowledge |

| H₂/Pd/C | High pressure, elevated temp. | Primary Amine | Can lead to secondary amine formation | [5] |

[3+2] Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The reaction of an aryl nitrile with an azide, often catalyzed by a Lewis acid, yields a tetrazole ring, a common motif in medicinal chemistry.[6]

Mechanism Overview (Azide-Nitrile Cycloaddition):

The mechanism is believed to involve the coordination of a Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization and subsequent protonation to afford the tetrazole.

Workflow for Tetrazole Synthesis:

Caption: Workflow for the synthesis of a tetrazole from 3-(Propan-2-yloxy)benzonitrile.

Detailed Experimental Protocol (Tetrazole Formation): [6]

-

Reaction Setup: In a round-bottom flask, combine 3-(Propan-2-yloxy)benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF, 10 vol).

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M hydrochloric acid (20 vol).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization or column chromatography on silica gel.

Analytical Monitoring of Reactions

The progress of the reactions described can be effectively monitored by various analytical techniques.

-

Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and yield. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by taking aliquots from the reaction mixture. The disappearance of the nitrile proton signals and the appearance of product signals can be quantified.[9]

-

Infrared (IR) Spectroscopy: The characteristic strong and sharp C≡N stretching band around 2230 cm⁻¹ is a useful diagnostic for the presence of the starting material. Its disappearance indicates the completion of the reaction.[10]

Safety Considerations

-

3-(Propan-2-yloxy)benzonitrile: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[11]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution. Do not allow contact with acids, as it will generate highly toxic and explosive hydrazoic acid.

-

Lithium Aluminum Hydride: Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use anhydrous solvents.[12]

-

Cyanide-containing reagents: Although not used in the provided protocols, any reaction involving cyanide salts should be performed with extreme caution in a well-ventilated fume hood, with access to a cyanide antidote kit.

Conclusion

The nitrile group in 3-(Propan-2-yloxy)benzonitrile is a versatile functional handle that can be transformed into a variety of other valuable functionalities. The meta-isopropoxy group exerts a subtle electronic effect that modulates the reactivity of the nitrile, generally leading to predictable outcomes in hydrolysis, reduction, and cycloaddition reactions. The protocols detailed in this guide provide a solid foundation for researchers to confidently employ this building block in their synthetic strategies. As with any chemical transformation, careful consideration of the reaction mechanism and optimization of reaction conditions will be key to achieving high yields and purity in the desired products.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Palladium on carbon. (2023). In Wikipedia. [Link]

-

PubChem. (n.d.). 3-(Propan-2-yloxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(15), 4156-4163.

- Harder, S. (2019). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Chemistry – A European Journal, 25(5), 1199-1210.

- Welch, C. J., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8663–8670.

- Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(4), 58.

-

PubChem. (n.d.). 3-(Propan-2-yloxy)benzonitrile Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl Roth. (2024). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

- Das, T. N. (1997). Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. Journal of the Chemical Society, Faraday Transactions, 93(12), 2169-2174.

- Marinković, V., Agbaba, D., Vladimirov, S., & Stanković, S. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of pharmaceutical and biomedical analysis, 24(5-6), 993–998.

- Bakulev, V. A., et al. (2020). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 25(21), 5184.

-

Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Padwa, A. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 232.

- Gunawan, R., & Nandiyanto, A. B. D. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 9(1), 1-20.

-

University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

-

Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from [Link]

- Choucha, S., et al. (2020). Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites. Metabolites, 10(4), 143.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(44), 13052-13057.

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

- Gatilov, Y. V., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 29(21), 4895.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of British Columbia. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]

- Antonov, L. (2018). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 3(10), 12567-12574.

- Sasi, S., et al. (2018). Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. Molecules, 23(10), 2557.

-

Khan Academy. (2021). Hammett Substituent Constants Defined [Video]. YouTube. Retrieved from [Link]

-

Compound Interest. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Full Interpretation of IR and NMR Spectra. Retrieved from [https://www2.chem.wisc.edu/deptfiles/orglab/Spec/Handouts/ handouts.html]([Link] handouts.html)

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 3-(Propan-2-yloxy)benzonitrile | C10H11NO | CID 22344016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Solubility of 3-(Propan-2-yloxy)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Propan-2-yloxy)benzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Propan-2-yloxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing its solubility. We delve into the physicochemical properties of the molecule, provide a theoretical framework for predicting its behavior in various organic solvents, and present a detailed, best-practice experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for process development, formulation, and purification.

Introduction: The Critical Role of Solubility

3-(Propan-2-yloxy)benzonitrile, also known as 3-isopropoxybenzonitrile, is a versatile aromatic nitrile. Its structure, featuring a benzene ring substituted with a nitrile and an isopropoxy group, makes it a valuable building block in organic synthesis.[1] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its practical application.[2][3] In drug discovery and development, solubility influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies.[2][3][4] Poorly characterized solubility can lead to significant challenges in scaling up synthetic processes, achieving desired purity through crystallization, and developing effective delivery systems.[2][3]

This guide will provide the necessary tools to both predict and experimentally validate the solubility of 3-(Propan-2-yloxy)benzonitrile, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties & Molecular Structure Analysis

To understand the solubility of 3-(Propan-2-yloxy)benzonitrile, we must first examine its molecular structure and resulting physical properties. The fundamental principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be soluble in one another.[5][6][7]

Table 1: Key Physicochemical Properties of 3-(Propan-2-yloxy)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[8] |

| Molecular Weight | 161.20 g/mol | PubChem[8] |

| IUPAC Name | 3-propan-2-yloxybenzonitrile | PubChem[8] |

| Predicted XlogP | 2.2 | PubChem[8] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrile Nitrogen) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

Molecular Structure Breakdown:

-

Benzene Ring: This large, non-polar aromatic ring is the dominant feature of the molecule. It primarily interacts through weak van der Waals forces (London dispersion forces) and will favor dissolution in non-polar or moderately polar solvents.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar due to the significant electronegativity difference between carbon and nitrogen. This group can act as a hydrogen bond acceptor but not a donor.[6] Its presence introduces a significant dipole moment to the molecule, enhancing solubility in polar aprotic solvents.

-

Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.[6] However, the bulky, non-polar isopropyl group somewhat shields the oxygen and adds to the overall lipophilic character of the molecule.

The predicted XlogP value of 2.2 indicates a moderate level of lipophilicity, suggesting that the compound will not be highly soluble in water but will exhibit good solubility in a range of organic solvents.[8] The molecule's overall character is a balance between the large non-polar benzene and isopropyl components and the polar nitrile and ether functionalities.

Theoretical Solubility Predictions

Based on the "like dissolves like" principle and the molecular structure analysis, we can predict the solubility of 3-(Propan-2-yloxy)benzonitrile in different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They are expected to be excellent solvents for 3-(Propan-2-yloxy)benzonitrile. The strong dipole-dipole interactions between the solvent and the polar nitrile group will be the primary driving force for dissolution.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are capable of both donating and accepting hydrogen bonds. While the compound can accept hydrogen bonds at its oxygen and nitrogen atoms, the interactions may be less favorable than in polar aprotic solvents.[6][9] Good to moderate solubility is expected, decreasing as the alkyl chain of the alcohol increases (e.g., more soluble in methanol than in butanol).[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):

-

Toluene: The aromatic nature of toluene will allow for favorable π-π stacking interactions with the benzene ring of the solute, likely resulting in good solubility.

-

Diethyl Ether: As a less polar ether, it should be a reasonably good solvent, interacting well with the isopropoxy group and the non-polar regions of the molecule.

-

Hexane: As a non-polar aliphatic hydrocarbon, hexane will interact only through weak London dispersion forces.[7] Due to the significant polarity of the nitrile group, solubility in hexane is expected to be limited.

-

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally excellent at dissolving a wide range of organic compounds. Good solubility is predicted due to favorable dipole-dipole and dispersion force interactions.

Table 2: Predicted Solubility of 3-(Propan-2-yloxy)benzonitrile in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Forces |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Very High | Dipole-Dipole, London Dispersion |

| Polar Protic | Methanol, Ethanol | High to Moderate | H-Bonding (Acceptor), Dipole-Dipole |

| Aromatic | Toluene | High | π-π Stacking, London Dispersion |

| Chlorinated | Dichloromethane (DCM) | High | Dipole-Dipole, London Dispersion |

| Ethers | Diethyl Ether | Moderate | Dipole-Dipole, London Dispersion |

| Non-Polar | n-Hexane | Low | London Dispersion |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is the gold standard. The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[3][4][10][11] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.[4]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

Sources

- 1. 3-(propan-2-yloxy)propanenitrile [myskinrecipes.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chem.ws [chem.ws]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. 3-(Propan-2-yloxy)benzonitrile | C10H11NO | CID 22344016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to 3-(Propan-2-yloxy)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Propan-2-yloxy)benzonitrile, a versatile benzonitrile derivative. The document delves into the compound's discovery and historical context, its detailed physicochemical and spectroscopic properties, and a robust, field-proven synthetic protocol. Furthermore, it explores the diverse applications of this compound, particularly its role as a key intermediate in the development of pharmaceuticals and other advanced materials. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the utility of 3-(Propan-2-yloxy)benzonitrile.

Introduction: The Significance of the Benzonitrile Scaffold

Benzonitrile derivatives are a cornerstone in modern organic synthesis, prized for their unique chemical reactivity. The nitrile group, with its linear geometry and strong electron-withdrawing nature, serves as a versatile functional handle for a multitude of chemical transformations. It can be readily converted into amines, carboxylic acids, amides, and tetrazoles, providing access to a wide array of molecular architectures.[1] This inherent versatility has established benzonitriles as privileged structures in medicinal chemistry and materials science.[1] The introduction of various substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, influencing its biological activity and material characteristics. 3-(Propan-2-yloxy)benzonitrile, the subject of this guide, exemplifies the strategic utility of this scaffold, combining the reactive nitrile functionality with an isopropoxy group that can enhance lipophilicity and modulate binding interactions with biological targets.

Discovery and Historical Context